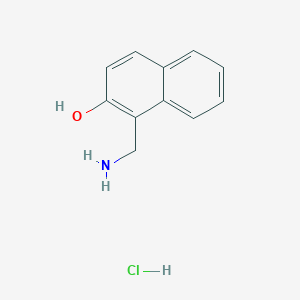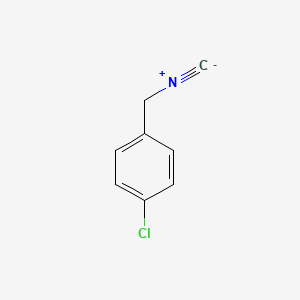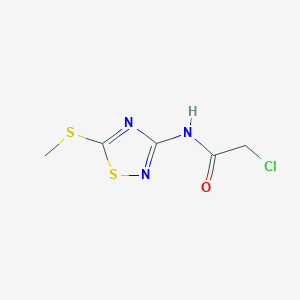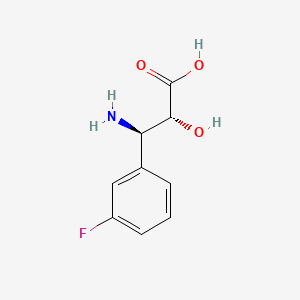
2-chloro-N-cyclopropylnicotinamide
Vue d'ensemble
Description
2-chloro-N-cyclopropylnicotinamide is a chemical compound with the CAS Number: 25764-78-7 . It has a molecular weight of 196.64 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c10-8-7 (2-1-5-11-8)9 (13)12-6-3-4-6/h1-2,5-6H,3-4H2, (H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
To provide value and align with the request for scientific research applications, I will highlight general research areas where similar compounds have shown significance. This approach will give an insight into where "2-chloro-N-cyclopropylnicotinamide" could potentially be applied, based on the activities of chemically related compounds.
Applications in Drug Synthesis and Medicinal Chemistry
Compounds with structures similar to "this compound" often find applications in the synthesis of pharmaceutical drugs. For example, nevirapine, an anti-infective agent used in the treatment of HIV, involves compounds with chloro-nicotinamide structures in its synthesis process (Hu Yong-an, 2012). Such compounds can serve as key intermediates in creating therapeutic agents, highlighting the importance of similar chloro-nicotinamide derivatives in drug development.
In Supramolecular Chemistry and Crystal Engineering
Chloro-nicotinamide derivatives are also significant in supramolecular chemistry and crystal engineering. These compounds can participate in forming co-crystals with various pharmaceuticals, potentially altering their physical properties, such as solubility and stability. A study on co-crystal formation using isonicotinamide with different carboxylic acids demonstrates the potential of nicotinamide derivatives in enhancing the properties of co-crystals, which could be relevant for "this compound" (A. Lemmerer & M. Fernandes, 2012).
Safety and Hazards
The safety information for 2-chloro-N-cyclopropylnicotinamide includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .
Propriétés
IUPAC Name |
2-chloro-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZGZJSHGMLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400009 | |
| Record name | 2-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25764-78-7 | |
| Record name | 2-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)






![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)






